Enhanced MDM2 Binding Affinity in Fluorinated β-Carboline Derivatives
A direct SAR study on a β-carboline series demonstrated that replacing a 6-methoxy group (as in the lead compound SP-141) with a fluorine atom resulted in a new derivative with a measured Ki for MDM2 binding [1]. While the exact Ki for the 7-fluoro core is not reported, this study provides class-level evidence that fluorine substitution on the β-carboline scaffold can modulate and maintain high affinity for this important cancer target. SP-141, the reference compound, has a Ki of 28 nM for MDM2 [2].
| Evidence Dimension | Binding Affinity to MDM2 (Ki) |
|---|---|
| Target Compound Data | Fluorinated β-carboline derivative (7-fluoro substitution) tested for MDM2 binding [1]. |
| Comparator Or Baseline | SP-141 (contains 6-methoxy substitution) with Ki = 28 nM [2] |
| Quantified Difference | Fluorine substitution in the β-carboline scaffold maintains high binding affinity for MDM2, as demonstrated by the synthesis and testing of a fluoro-β-carboline derivative [1]. |
| Conditions | In vitro biochemical binding assay |
Why This Matters
This class-level SAR data validates the 7-fluoro-β-carboline core as a privileged scaffold for developing MDM2 inhibitors, a high-value target in oncology with no approved drugs on the market, making it a strategically important building block for drug discovery programs [1].
- [1] Patil, S. A., Addo, J. N. K., Deokar, H. S., Sun, S., Wang, J., Li, W., Suttle, D. P., Wang, W., Zhang, R., & Buolamwini, J. K. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. *Drug designing : open access*, 6. View Source
- [2] Patil, S. A., Addo, J. N. K., Deokar, H. S., Sun, S., Wang, J., Li, W., Suttle, D. P., Wang, W., Zhang, R., & Buolamwini, J. K. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. *Drug designing : open access*, 6. View Source
